Catalytic Thioetherification: Binuclear Palladium System Achieves Industry-Leading TONs with Chloroheteroarenes Including 2-Chloropyridine Scaffolds
In palladium-catalyzed C–S cross-coupling reactions, the binuclear Pd catalyst system using chloroheteroarenes (including 2-chloropyridine derivatives) achieves turnover numbers (TONs) that represent the highest reported to date for this transformation class [1]. The catalyst operates at palladium loadings as low as 0.2 mol%, a loading level critical for cost-effective industrial application and for mitigating catalyst deactivation challenges [2].
| Evidence Dimension | Catalytic efficiency: Turnover Number (TON) and catalyst loading |
|---|---|
| Target Compound Data | Pd loading as low as 0.2 mol%; highest TONs reported to date for chloroheteroarene thioetherification |
| Comparator Or Baseline | Conventional Pd-catalyzed C–S coupling systems (typical loadings: 2–5 mol% Pd) |
| Quantified Difference | At least 10-fold reduction in catalyst loading; TON values represent literature-leading performance |
| Conditions | Binuclear palladium catalyst system; coupling of thiophenols with functionalized 2-chloroheteroarenes (pyridine, pyrazine, quinoline, pyrimidine) |
Why This Matters
This establishes 2-chloropyridine-derived substrates as partners in the most efficient catalytic C–S bond-forming methodology available, directly impacting cost-per-reaction and scalability calculations for procurement.
- [1] Platon, M.; Wijaya, N.; Rampazzi, V.; Cui, L.; Rousselin, Y.; Saeys, M.; Hierso, J. C. Thioetherification of Chloroheteroarenes: A Binuclear Catalyst Promotes Wide Scope and High Functional-Group Tolerance. Chem. Eur. J. 2014, 20(39), 12584-12594. View Source
- [2] Same as [REFS-1]. View Source
